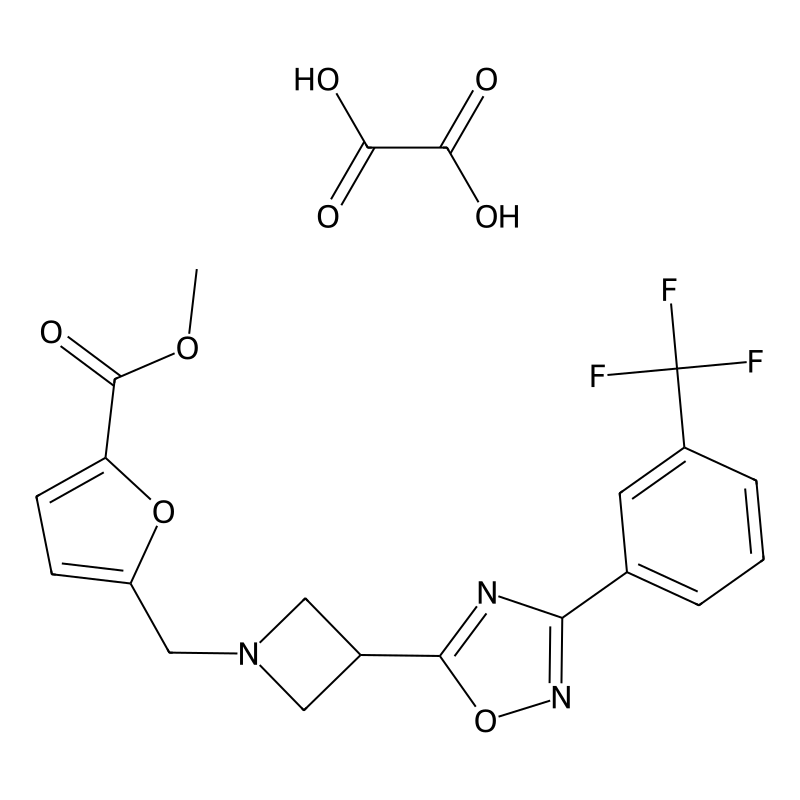

Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a furan ring, and an azetidine moiety. Its molecular formula is , with a molecular weight of approximately 431.4 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a candidate for further pharmacological studies .

- Esterification: The carboxylate group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding acid and alcohol.

- Nucleophilic Substitution: The azetidine nitrogen may act as a nucleophile in substitution reactions, allowing for the introduction of various substituents.

- Cyclization Reactions: The presence of the furan and oxadiazole rings suggests potential cyclization reactions that could lead to the formation of more complex structures.

Preliminary studies indicate that Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate exhibits promising biological activities. It has been associated with:

- Antimicrobial Properties: Research has shown that derivatives containing azetidine and oxadiazole frameworks possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

- Antifungal Activity: Some studies suggest efficacy against fungal pathogens such as Candida albicans, indicating potential for use in treating fungal infections .

The synthesis of Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate generally involves multiple steps:

- Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and carboxylic acids.

- Azetidine Synthesis: The azetidine moiety can be synthesized via cyclization of amino acids or other nitrogen-containing precursors.

- Furan Carboxylation: The furan ring can be functionalized through electrophilic aromatic substitution to introduce the carboxylate group.

- Final Coupling: The final product is obtained through coupling reactions between the synthesized components, often requiring protective group strategies to ensure selectivity.

Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate has several potential applications:

- Pharmaceutical Development: Its unique structure suggests utility in developing new therapeutic agents targeting bacterial and fungal infections.

- Research Tool: This compound may serve as a lead compound in studies aimed at understanding the mechanisms of action of similar chemical classes.

Interaction studies involving this compound could focus on its binding affinity to various biological targets, particularly enzymes or receptors involved in microbial resistance mechanisms. Investigations into its pharmacokinetics and toxicity profiles are also essential to evaluate its safety and efficacy as a therapeutic agent.

Several compounds share structural similarities with Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate. These include:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-(2,4-difluorophenyl)-2-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)acetamide oxalate | Contains trifluoromethyl and oxadiazole groups | Antibacterial properties against E. coli |

| Methyl 5-cyclopropyl-1,2,4-oxadiazol-5-carboxylate | Similar furan and oxadiazole framework | Antimicrobial activity against Bacillus subtilis |

| Azetidine derivatives with heteroaromatic rings | Includes azetidine and various aromatic substitutions | Potential anti-inflammatory effects |

These compounds highlight the versatility of azetidine and oxadiazole derivatives in medicinal chemistry while emphasizing the unique trifluoromethyl substitution in Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate as a distinguishing feature that may enhance its biological activity.